4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride
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Overview
Description
4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a piperazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Sulfonation: The addition of a sulfonamide group to the brominated benzene ring.
Piperazine Introduction: The attachment of a piperazine ring to the sulfonamide group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Sulfonation often involves the use of sulfonyl chlorides and a base. The final step, introducing the piperazine ring, may require the use of piperazine and a suitable solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biology: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industry: It is utilized in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The piperazine ring may enhance the compound’s ability to bind to its targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride
- 4-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride
- 4-iodo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride
Uniqueness
4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
CAS No. |
2763755-49-1 |
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Molecular Formula |
C12H19BrClN3O2S |
Molecular Weight |
384.7 |
Purity |
95 |
Origin of Product |
United States |
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